Dichlorophosphoryloxy(trimethyl)silane
Description
Dichlorophosphoryloxy(trimethyl)silane is a hybrid organosilicon-phosphorus compound characterized by a phosphoryloxy (P=O) group linked to a trimethylsilyl moiety. This structure confers unique reactivity, bridging the properties of silanes and phosphoryl compounds.
Properties
CAS No. |
18026-83-0 |
|---|---|
Molecular Formula |
C3H9Cl2O2PSi |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
dichlorophosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C3H9Cl2O2PSi/c1-9(2,3)7-8(4,5)6/h1-3H3 |
InChI Key |
IELXPXWECPLZIF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OP(=O)(Cl)Cl |
Canonical SMILES |
C[Si](C)(C)OP(=O)(Cl)Cl |
Synonyms |
TRIMETHYLSILYLPHOSPHORODICHLORIDATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with silanes and phosphoryl-containing analogs based on molecular structure, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity Analysis
- Phosphoryloxy vs. Siloxane Groups : The P=O group in this compound is more polar and reactive than the Si–O–Si group in Hexamethyldisiloxane. This enhances its ability to participate in phosphorylation reactions or form hydrogen bonds, unlike the inert siloxane linkage .
- Chlorine Substituents : Compared to (Trifluoromethyl)trimethylsilane, the Cl atoms in this compound increase electrophilicity, making it prone to hydrolysis or nucleophilic substitution. This contrasts with the CF₃ group, which stabilizes the silicon center via electron withdrawal .
Hazard and Handling
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